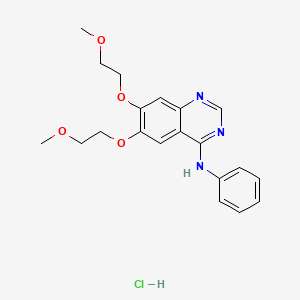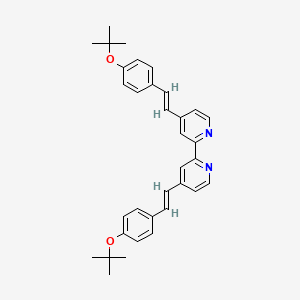![molecular formula C10H9N5O B8133325 6-amino-2-methyl-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8133325.png)
6-amino-2-methyl-1,5-dihydroimidazo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation methods for 6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one involve several synthetic routes. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired quinazoline structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity through rigorous quality control measures .
Chemical Reactions Analysis
6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one can be compared with other similar compounds, such as other quinazolinamines. These compounds share a similar core structure but may differ in their substituents and specific properties. The uniqueness of 6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
6-amino-2-methyl-1,5-dihydroimidazo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-4-12-7-2-5-6(3-8(7)13-4)14-10(11)15-9(5)16/h2-3H,1H3,(H,12,13)(H3,11,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJNUNPYZVVIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C3C(=C2)NC(=NC3=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C3C(=C2)NC(=NC3=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-2-formyl-3-oxobut-1-enyl]urea](/img/structure/B8133242.png)







![(3S,11aR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxamide](/img/structure/B8133310.png)

![5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B8133320.png)



